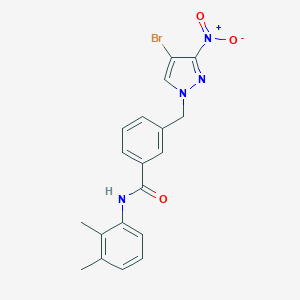![molecular formula C24H18BrN3O2 B269742 N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide](/img/structure/B269742.png)
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide, commonly known as BQ-788, is a chemical compound that belongs to the class of selective endothelin B receptor antagonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
BQ-788 selectively blocks the endothelin B receptor, which is involved in various physiological processes, including vasoconstriction, cell proliferation, and fibrosis. By blocking this receptor, BQ-788 inhibits the effects of endothelin-1, which is a potent vasoconstrictor and mitogen. This leads to vasodilation, inhibition of cell proliferation, and reduced fibrosis.
Biochemical and Physiological Effects:
BQ-788 has been shown to have various biochemical and physiological effects. It has a vasodilatory effect on blood vessels, which leads to a reduction in blood pressure. It also inhibits the proliferation of cancer cells and induces apoptosis. BQ-788 has a protective effect on the kidneys in diabetic nephropathy by reducing inflammation and fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
BQ-788 has several advantages for lab experiments. It is a selective endothelin B receptor antagonist, which makes it useful for studying the physiological processes regulated by this receptor. It also has a well-defined mechanism of action, which makes it easier to interpret the results of experiments. However, BQ-788 has some limitations, including its low solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for research on BQ-788. One area of interest is the development of more potent and selective endothelin B receptor antagonists. Another area of research is the investigation of the therapeutic potential of BQ-788 in other diseases, such as heart failure and renal diseases. Additionally, the use of BQ-788 in combination with other drugs for the treatment of cancer is an area of active research. Finally, the development of new formulations of BQ-788 with improved pharmacokinetic properties is also an area of interest.
Conclusion:
In conclusion, BQ-788 is a selective endothelin B receptor antagonist with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. BQ-788 is a promising compound that warrants further research to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of BQ-788 involves the reaction of 8-(benzyloxy)-2-quinolinecarboxaldehyde with 4-bromobenzohydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then purified using column chromatography. The yield of the synthesis method is around 50%.
Applications De Recherche Scientifique
BQ-788 has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various diseases, including pulmonary hypertension, cancer, and diabetic nephropathy. BQ-788 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has a protective effect on the kidneys in diabetic nephropathy.
Propriétés
Formule moléculaire |
C24H18BrN3O2 |
|---|---|
Poids moléculaire |
460.3 g/mol |
Nom IUPAC |
4-bromo-N-[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18BrN3O2/c25-20-12-9-19(10-13-20)24(29)28-26-15-21-14-11-18-7-4-8-22(23(18)27-21)30-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,28,29)/b26-15+ |
Clé InChI |
PLKZSXWYWHHJJF-CVKSISIWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)Br |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269664.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)
![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)

